molecular formula C15H12BrN3O3 B15166196 Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate CAS No. 594815-17-5

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate

Cat. No.: B15166196
CAS No.: 594815-17-5
M. Wt: 362.18 g/mol
InChI Key: YNLAAWZNSHRDCC-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an azido group, a bromo-substituted furan ring, and a phenyl group, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted furan compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets through its azido and bromo groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The bromo group can participate in halogen bonding and electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-azido-3-(4-chloro-5-phenylfuran-2-yl)prop-2-enoate
  • Ethyl 2-azido-3-(4-fluoro-5-phenylfuran-2-yl)prop-2-enoate
  • Ethyl 2-azido-3-(4-iodo-5-phenylfuran-2-yl)prop-2-enoate

Uniqueness

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and analytical applications .

Properties

CAS No.

594815-17-5

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C15H12BrN3O3/c1-2-21-15(20)13(18-19-17)9-11-8-12(16)14(22-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

YNLAAWZNSHRDCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(O1)C2=CC=CC=C2)Br)N=[N+]=[N-]

Origin of Product

United States

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